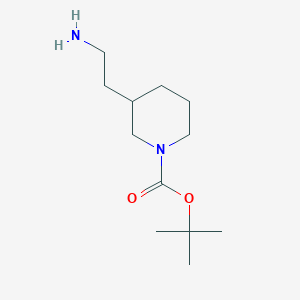

3-(2-Aminoethyl)-1-Boc-piperidine

Description

Significance of Piperidine (B6355638) Derivatives in Medicinal Chemistry and Drug Discovery

The piperidine ring, a six-membered heterocycle containing one nitrogen atom, is a ubiquitous and privileged structure in medicinal chemistry. mdpi.comajchem-a.com Its derivatives are integral components of numerous pharmaceuticals across more than twenty drug classes and are also found in a wide variety of natural alkaloids. mdpi.comresearchgate.net

Prevalence in Natural Products and Bioactive Molecules

The piperidine motif is present in a multitude of natural alkaloids, many of which exhibit significant biological activity. ajchem-a.comwikipedia.org A well-known example is piperine, the compound responsible for the pungency of black pepper. wikipedia.orgnih.gov Other notable natural products containing the piperidine structure include the toxin coniine from poison hemlock, the fire ant toxin solenopsin, and lobeline (B1674988) from Indian tobacco. wikipedia.org Alkaloids such as atropine, which has clinical applications for treating bradycardia, and the potent analgesic morphine, contain a fused piperidine ring system. encyclopedia.pub The prevalence of this scaffold in nature underscores its evolutionary selection as a core structure for biologically relevant molecules. researchgate.net

Therapeutic Applications and Pharmacological Properties

The versatility of the piperidine scaffold has been extensively exploited in the development of synthetic drugs. mdpi.comresearchgate.net Piperidine derivatives have demonstrated a broad spectrum of pharmacological activities, leading to their use as anticancer agents, analgesics, antipsychotics, and treatments for Alzheimer's disease. encyclopedia.pubresearchgate.net For instance, derivatives of piperidine are being investigated as inhibitors of enzymes implicated in Alzheimer's disease and as potential anticancer agents that can induce apoptosis in tumor cells. mdpi.comnih.gov The ability to readily modify the piperidine ring allows for the optimization of drug-like properties, making it a cornerstone in modern drug discovery. researchgate.netresearchgate.net

Role of the Boc Protecting Group in Amine Synthesis Research

In the multi-step synthesis of complex organic molecules, the protection and deprotection of reactive functional groups is a critical strategy. The tert-butoxycarbonyl (Boc) group is arguably the most common protecting group for amines in non-peptide chemistry, valued for its stability and ease of manipulation. jk-sci.comchemistrysteps.com

Strategic Utility in Multistep Organic Synthesis

The Boc group provides robust protection for amines under a wide range of reaction conditions, including exposure to most bases and nucleophiles, as well as catalytic hydrogenation. fiveable.metotal-synthesis.com This stability allows chemists to perform various chemical transformations on other parts of a molecule without affecting the protected amine. fiveable.me The introduction of the Boc group, typically using di-tert-butyl dicarbonate (B1257347) (Boc₂O), is an efficient process that converts the reactive amine into a much less reactive carbamate. chemistrysteps.comnumberanalytics.com This strategy is fundamental in the synthesis of complex pharmaceuticals and natural products where precise control over reactivity is essential. numberanalytics.com

Selective Protection and Deprotection Methodologies

A key advantage of the Boc group is its susceptibility to cleavage under mild acidic conditions. fiveable.meresearchgate.net Reagents such as trifluoroacetic acid (TFA) in dichloromethane (B109758) or hydrogen chloride (HCl) in methanol (B129727) are commonly used to remove the Boc group, regenerating the free amine. wikipedia.org This acid lability allows for selective deprotection, meaning the Boc group can be removed without affecting other protecting groups that are stable to acid but labile to other conditions (e.g., base-labile Fmoc or hydrogenolysis-labile Cbz groups). total-synthesis.comnumberanalytics.com This "orthogonal" protection strategy is a powerful tool in complex synthesis, enabling the sequential unmasking and reaction of different functional groups within the same molecule. numberanalytics.comorganic-chemistry.org Specific conditions can also be employed for the selective cleavage of Boc groups from different types of amines within the same molecule, for example, distinguishing between primary and secondary, or aromatic and aliphatic N-Boc groups. jk-sci.com

Overview of 3-(2-Aminoethyl)-1-Boc-piperidine as a Versatile Synthetic Building Block

The compound this compound, also known by its IUPAC name tert-butyl 3-(2-aminoethyl)piperidine-1-carboxylate, is a valuable intermediate in organic synthesis and medicinal chemistry. It combines the key features of the piperidine scaffold with the strategic advantages of Boc protection.

The structure possesses two distinct nitrogen atoms: the piperidine ring nitrogen, which is protected as a Boc-carbamate, and the primary amine of the aminoethyl side chain. This differential protection is crucial. The primary amine is available for a variety of chemical reactions, such as acylation, alkylation, or condensation, allowing for the introduction of diverse molecular fragments. The Boc-protected piperidine nitrogen remains unreactive during these transformations. Subsequently, the Boc group can be removed under acidic conditions to reveal the secondary amine of the piperidine ring, which can then be further functionalized.

This dual functionality makes this compound a highly versatile building block for the synthesis of complex piperidine derivatives. It provides a strategic pathway to create libraries of compounds for drug screening, for example, in the development of dipeptidyl peptidase-IV (DPP-4) inhibitors like alogliptin (B1666894), which are used in the treatment of type 2 diabetes. chemicalbook.com The ability to selectively modify two different amine sites in a stepwise manner offers chemists precise control over the final molecular architecture. niscpr.res.innih.gov

Applications in Chiral Amine Synthesis

Chiral amines are critical components in a vast array of pharmaceuticals and other bioactive molecules. nih.gov The synthesis of enantiomerically pure amines is therefore a significant focus in organic chemistry. While this compound itself is not directly used as a chiral resolving agent, its derivatives and related structures are central to the synthesis of valuable chiral amines.

A notable example is the synthesis of enantiomers of 3-amino-1-Boc-piperidine. This is achieved through the asymmetric amination of a prochiral precursor, 1-Boc-3-piperidone, using immobilized ω-transaminases. beilstein-journals.org This biocatalytic approach offers a direct and efficient route to both (R)- and (S)-3-amino-1-Boc-piperidine with high yields and excellent enantiomeric excess. beilstein-journals.org The (R)-enantiomer, in particular, is a key intermediate in the synthesis of several dipeptidyl peptidase IV (DPP-IV) inhibitors used in the treatment of type 2 diabetes, such as alogliptin and linagliptin. beilstein-journals.orgchemicalbook.com

The strategic importance of the Boc-protected piperidine structure is evident in these syntheses. The Boc group allows for the manipulation of other parts of the molecule without affecting the piperidine nitrogen. Once the desired chirality and functional groups are in place, the Boc group can be removed to reveal the secondary amine for further reactions.

| Precursor | Reagents/Catalyst | Product | Significance |

| 1-Boc-3-piperidone | Immobilized ω-transaminases, Isopropylamine, Pyridoxal-5'-phosphate | (R)- and (S)-3-amino-1-Boc-piperidine | Key intermediates for DPP-IV inhibitors beilstein-journals.org |

| N-Cbz-3-piperidinecarboxylic acid | R-phenylethylamine, various reagents | (R)-3-Boc-aminopiperidine | Intermediate for diabetes medications like BI 1356 and SYR-322 google.com |

Utility in Peptidomimetic and Complex Molecule Construction

Peptidomimetics are compounds designed to mimic the structure and function of peptides. They are of great interest in drug discovery as they often exhibit improved stability and oral bioavailability compared to their natural peptide counterparts. The piperidine scaffold is a common feature in the design of peptidomimetics. nih.gov

This compound serves as a valuable building block in the synthesis of complex molecules and peptidomimetic structures. The aminoethyl side chain can be readily incorporated into peptide-like sequences, and the piperidine ring introduces a defined conformational constraint, which can be crucial for biological activity.

For instance, the synthesis of novel σ1 receptor ligands with a 4-(2-aminoethyl)piperidine scaffold has been reported. nih.govresearchgate.net These compounds have shown potential as antiproliferative agents. The synthetic route involves multiple steps where the piperidine ring is constructed and functionalized, highlighting the utility of such building blocks in creating structurally diverse and biologically active molecules. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 3-(2-aminoethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-8-4-5-10(9-14)6-7-13/h10H,4-9,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYLAYRXNMUUXJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10407405 | |

| Record name | 3-(2-Aminoethyl)-1-Boc-piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10407405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

259180-77-3 | |

| Record name | 3-(2-Aminoethyl)-1-Boc-piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10407405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 3-(2-aminoethyl)piperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Chemical Transformations of 3 2 Aminoethyl 1 Boc Piperidine

Reactions Involving the Free Aminoethyl Group

The primary amine of the 2-aminoethyl substituent is a potent nucleophile and serves as the main site for a variety of chemical modifications. Its reactivity is central to the role of this compound as a synthetic intermediate.

The lone pair of electrons on the nitrogen atom of the aminoethyl group allows it to readily participate in nucleophilic substitution reactions with various electrophiles. This is a common strategy for introducing new substituents and building more complex molecular architectures. For instance, the amine can react with alkyl halides or other substrates with good leaving groups, such as mesylates, to form new carbon-nitrogen bonds. nih.gov These reactions are typically carried out in the presence of a base in an organic solvent.

A related synthetic approach involves the reductive amination of aldehydes. This two-step process, which involves the initial formation of an imine followed by reduction, provides an effective method for creating secondary amines. nih.gov

Table 1: Examples of Nucleophilic Substitution Reactions

| Electrophile Type | Reagent Example | Product Type | Reference |

|---|---|---|---|

| Alkyl Halide | Alkyl halides | Secondary Amine | |

| Mesylate | Methanesulfonyl chloride activated alcohol | Secondary Amine | nih.gov |

| Aldehyde (via Reductive Amination) | Various aldehydes with NaBH(OAc)₃ | Secondary/Tertiary Amine | nih.gov |

The primary amine of 3-(2-Aminoethyl)-1-Boc-piperidine can react with carboxylic acids and their derivatives, such as acyl chlorides and anhydrides, to form stable amide bonds. youtube.com This transformation is fundamental in organic synthesis and is particularly important in the construction of peptide-like structures.

In peptide synthesis, the coupling of an amino acid to the aminoethyl group requires the activation of the carboxylic acid moiety of the incoming amino acid. This is typically achieved using specialized coupling reagents. The process must be carefully controlled to prevent side reactions. peptide.comchempep.com The synthesis of novel dipeptides has been accomplished by combining piperidine (B6355638) derivatives with amino acid esters, showcasing the utility of this reaction in creating complex molecules for medicinal chemistry. rsc.org

Reacting the primary amino group with isocyanates or isothiocyanates provides a direct route to the synthesis of ureas and thiocarbamates, respectively. These functional groups are prevalent in many biologically active compounds. An alternative method involves the in-situ generation of an isocyanate from the Boc-protected amine, which can then react with another amine to form a urea. organic-chemistry.org The synthesis of piperidyl-ureas has been explored for the development of potent enzyme inhibitors, highlighting the pharmacological relevance of this class of derivatives. nih.gov

The strategic modification of the aminoethyl group is a key step in the development of new therapeutic agents. By introducing various substituents, researchers can fine-tune the pharmacological properties of the resulting molecules. For example, derivatives of 3-(2-aminoethyl)piperidine have been synthesized and evaluated as σ1 receptor ligands with potential antiproliferative activity against cancer cells. nih.govresearchgate.net These syntheses often involve multi-step sequences where the aminoethyl group is modified through reactions like reductive amination to introduce diverse chemical functionalities. nih.gov This derivatization is crucial for exploring structure-activity relationships and optimizing ligand binding and efficacy. nih.govresearchgate.net

Transformations of the Boc-Protected Amine

The tert-butoxycarbonyl (Boc) group on the piperidine nitrogen is a robust protecting group, stable to most nucleophilic and basic conditions. organic-chemistry.org Its primary role is to mask the reactivity of the piperidine amine, allowing for selective chemistry to be performed on the aminoethyl side chain. niscpr.res.in The subsequent removal of the Boc group is a critical step to unmask the piperidine amine for further functionalization or to yield the final target molecule.

The deprotection of the Boc group is most commonly achieved under acidic conditions. fishersci.co.uk The reaction proceeds via hydrolysis of the carbamate, which is initiated by protonation of the carbonyl oxygen. This leads to the collapse of the intermediate, releasing the free amine, carbon dioxide, and a stable tert-butyl cation. youtube.com

A variety of strong acids are effective for this transformation, with trifluoroacetic acid (TFA) and hydrochloric acid (HCl) being the most frequently used reagents. fishersci.co.uksigmaaldrich.com The choice of acid and reaction conditions can be tailored based on the sensitivity of other functional groups present in the molecule. sigmaaldrich.comtntech.edu For instance, TFA is often used neat or as a solution in a solvent like dichloromethane (B109758) (DCM). fishersci.co.uksigmaaldrich.com Gaseous hydrogen chloride in an organic solvent is another common and effective method. rsc.org In some cases, Lewis acids such as bismuth(III) trichloride (B1173362) have also been employed for chemoselective Boc deprotection. researchgate.net

Table 2: Common Reagents for Boc Group Cleavage

| Reagent | Typical Conditions | Solvent | Reference |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Room temperature | Dichloromethane (DCM) or neat | fishersci.co.uksigmaaldrich.com |

| Hydrochloric Acid (HCl) | Room temperature | Methanol (B129727), Dioxane, Ethyl Acetate | fishersci.co.uk |

| Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) | Varies | Varies | sigmaaldrich.com |

| Trifluoromethanesulfonic acid (TFMSA) | Varies | Varies | sigmaaldrich.com |

| Bismuth(III) trichloride (BiCl₃) | 55°C | Acetonitrile (B52724)/Water | researchgate.net |

Stability of the Boc Group under Various Reaction Conditions

The tert-butoxycarbonyl (Boc) group is a widely utilized amine-protecting group in organic synthesis due to its robustness under many reaction conditions and its susceptibility to cleavage under specific, controlled acidic environments. organic-chemistry.orgresearchgate.net Its stability is a critical factor in the synthetic utility of this compound, enabling reactions at the primary amino group or the piperidine core without affecting the protected ring nitrogen.

The Boc group is generally stable in the presence of most nucleophiles and bases, which allows for a wide range of reactions, such as the functionalization of the primary amine on the side chain. organic-chemistry.org This stability makes it orthogonal to other protecting groups like Fmoc (9-fluorenylmethoxycarbonyl), which is base-labile. organic-chemistry.orgnih.gov

However, the Boc group is designed to be cleaved under acidic conditions. researchgate.net The mechanism involves the protonation of the carbonyl oxygen, followed by the decomposition of the resulting carbamic acid to release the free amine, carbon dioxide, and a stable tert-butyl cation. researchgate.net Strong acids, most commonly trifluoroacetic acid (TFA), are typically employed for this deprotection. researchgate.netnih.govpeptide.com The reaction is often performed in a solvent such as dichloromethane (DCM). peptide.com

In addition to acidic cleavage, thermal deprotection of N-Boc protected amines has been explored. Studies have shown that thermolytic removal of the N-Boc group can be achieved at high temperatures, with the efficiency depending on the solvent and the structure of the amine. For instance, thermal deprotection in trifluoroethanol (TFE) at 150 °C has been demonstrated for various N-Boc amines. acs.org The reactivity in thermal deprotection generally follows the order of N-Boc imidazoles/indoles > N-Boc aryl amines > N-Boc alkyl amines. acs.org

| Condition/Reagent Class | Specific Examples | Effect on Boc Group | Reference |

|---|---|---|---|

| Basic Conditions | Piperidine, Triethylamine (TEA), Diisopropylethylamine (DIPEA), Sodium Hydroxide (NaOH) | Stable | organic-chemistry.orgresearchgate.net |

| Nucleophilic Conditions | Amines, Hydrazines | Stable | organic-chemistry.org |

| Catalytic Hydrogenation | H₂, Pd/C | Generally Stable | researchgate.nettcichemicals.com |

| Strong Acidic Conditions | Trifluoroacetic Acid (TFA), Hydrochloric Acid (HCl), Perchloric Acid (HClO₄) | Cleaved | organic-chemistry.orgpeptide.com |

| Thermal Conditions | Heating at 150-300 °C in solvents like TFE or MeOH | Cleaved | acs.org |

Reactions of the Piperidine Ring

While the primary amino group of the side chain is often the primary site for derivatization, the piperidine ring of this compound can also undergo various chemical transformations. These reactions allow for the introduction of additional functional groups and the creation of more complex molecular architectures.

Functionalization of the Piperidine Core

Direct functionalization of the piperidine ring, particularly at the C-H bonds, represents a powerful strategy for synthesizing substituted piperidine derivatives. nih.gov The Boc group can direct lithiation to the adjacent C2 position, which, after transmetallation, can undergo cross-coupling reactions. nih.govresearchgate.net Furthermore, catalyst-controlled C-H functionalization provides a versatile method for introducing substituents at various positions of the piperidine core.

Key functionalization strategies include:

Rhodium-Catalyzed C-H Insertion: The use of specific rhodium catalysts can achieve site-selective C-H functionalization. For instance, rhodium-catalyzed reactions with donor/acceptor carbenes, generated from aryldiazoacetates, can introduce substituents at the C2 or C4 positions of N-Boc-piperidine, with the regioselectivity being controlled by the catalyst and the protecting group. nih.gov

Lithiation and Cross-Coupling: N-Boc-piperidine can be lithiated at the C2 position using reagents like s-BuLi/TMEDA. The resulting organolithium species can be transmetalated to zinc and subsequently undergo a ligand-controlled Negishi coupling to furnish C2 or C3-arylated products. nih.govresearchgate.net

Cyclopropanation and Ring Opening: The C3 position can be functionalized indirectly. This involves the cyclopropanation of N-Boc-1,2,3,6-tetrahydropyridine, followed by a reductive, regio- and stereoselective ring-opening of the resulting cyclopropane (B1198618) to yield 3-substituted piperidines. nih.gov

Nitration: The piperidine ring can be nitrated at the C3 position, and subsequent transformations of the nitro group can lead to other functional groups, such as a keto group via a Nef reaction. youtube.com

| Reaction Type | Position(s) Functionalized | Key Reagents/Catalysts | Product Type | Reference |

|---|---|---|---|---|

| Rhodium-Catalyzed C-H Insertion | C2, C4 | Rh₂(R-TCPTAD)₄, Rh₂(S-2-Cl-5-BrTPCP)₄, Aryldiazoacetates | 2- or 4-Arylacetate substituted piperidines | nih.gov |

| Lithiation/Negishi Coupling | C2, C3 | s-BuLi/TMEDA, ZnCl₂, Pd-catalyst with specific ligands (L1, L2) | 2- or 3-Arylated piperidines | nih.govresearchgate.net |

| Cyclopropanation/Ring Opening | C3 | Diazo compounds (for cyclopropanation), H₂ (for reductive opening) | 3-Substituted piperidines | nih.gov |

| Nitration | C3 | Nitrating agents | 3-Nitropiperidine derivatives | youtube.com |

| Reductive Amination of Piperidones | C4 | Primary/secondary amines, NaBH(OAc)₃ on a 4-piperidone (B1582916) precursor | 4-Amino substituted piperidines | nih.gov |

Stereochemical Considerations in Reactions

The stereochemistry of the piperidine ring is a critical aspect in the synthesis of chiral molecules. For this compound, which is chiral if the starting material is enantiomerically pure, reactions on the piperidine core must be conducted with careful consideration of stereochemical outcomes. Several strategies are employed to control the stereochemistry during the synthesis and functionalization of piperidine derivatives.

Asymmetric Catalysis: The use of chiral catalysts is a premier strategy for achieving enantioselective or diastereoselective transformations. In C-H functionalization reactions, chiral dirhodium catalysts have been shown to induce high levels of diastereoselectivity and enantioselectivity in the formation of 2-substituted piperidines. nih.gov Similarly, asymmetric hydrogenation of pyridine (B92270) or tetrahydropyridine (B1245486) precursors using chiral iridium or rhodium complexes is a well-established method for producing enantiomerically enriched piperidines. youtube.comniscpr.res.in

Substrate-Controlled Diastereoselectivity: The existing stereocenter(s) on the piperidine ring can influence the stereochemical outcome of a subsequent reaction. For example, the reduction of a ketone on a substituted piperidine ring or the hydrogenation of a double bond can proceed with high diastereoselectivity, favoring the formation of one diastereomer over another. nih.gov

Chiral Auxiliaries and Reagents: Chiral auxiliaries can be temporarily attached to the molecule to direct the stereochemical course of a reaction, after which they are removed. Stereoselective Mannich reactions, for instance, can utilize chiral auxiliaries to achieve high asymmetric induction in the formation of the piperidine ring. ru.nl The use of chiral bases, such as sparteine, can mediate enantioselective lithiation of N-Boc-protected heterocycles, setting the stereochemistry for subsequent functionalization. nih.govresearchgate.net

Nucleophilic Substitution with Inversion: Reactions involving Sₙ2 nucleophilic substitution at a chiral center on the piperidine ring typically proceed with inversion of configuration (Walden inversion). This is a predictable way to control stereochemistry, for example, in the displacement of a leaving group like a triflate or mesylate by a nucleophile. nih.govrsc.org

| Method | Description | Example Application | Reference |

|---|---|---|---|

| Asymmetric C-H Functionalization | A chiral rhodium catalyst controls the stereochemistry of C-H insertion. | Diastereo- and enantioselective synthesis of 2-substituted piperidines. | nih.gov |

| Asymmetric Hydrogenation | A chiral metal complex (e.g., Ir, Rh) catalyzes the enantioselective reduction of a pyridine or tetrahydropyridine. | Synthesis of enantiomerically pure piperidine precursors. | youtube.comniscpr.res.in |

| Stereoselective Mannich Reaction | A chiral auxiliary or catalyst directs the stereoselective formation of the piperidine ring. | Construction of the core of piperidine alkaloids. | ru.nl |

| Sₙ2 Nucleophilic Substitution | Displacement of a leaving group at a chiral center proceeds with predictable inversion of stereochemistry. | Conversion of a piperidine alcohol (via mesylate) to an amine with inverted stereocenter. | nih.govrsc.org |

| Diastereoselective Reduction | An existing chiral center directs the approach of a reducing agent to a prochiral ketone or double bond. | Reduction of a 4-piperidone to a specific diastereomer of a 4-hydroxypiperidine. | nih.gov |

Advanced Characterization Techniques in Academic Research for 3 2 Aminoethyl 1 Boc Piperidine

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are indispensable for determining the precise chemical structure of 3-(2-Aminoethyl)-1-Boc-piperidine. By analyzing the interaction of the molecule with electromagnetic radiation, researchers can map out its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local chemical environments of individual atoms within the molecule.

¹H NMR: Proton NMR provides information on the number of different types of protons and their neighboring atoms. The spectrum of this compound would be expected to show distinct signals for the protons on the piperidine (B6355638) ring, the ethyl chain, the Boc protecting group, and the amine group. The chemical shifts (δ) and coupling constants (J) of these signals are key to assigning the structure.

¹³C NMR: Carbon-13 NMR complements ¹H NMR by providing a count of the unique carbon environments. The spectrum would display signals corresponding to the carbonyl carbon of the Boc group, the quaternary carbon of the tert-butyl group, and the various carbons of the piperidine ring and the ethyl side chain.

¹⁵N NMR: Nitrogen-15 NMR, while less common due to the lower natural abundance and sensitivity of the ¹⁵N isotope, can offer direct insight into the electronic environment of the two nitrogen atoms in the molecule—the amide nitrogen of the Boc group and the primary amine nitrogen.

| ¹H NMR (Typical) | ¹³C NMR (Typical) |

| Chemical Shift (δ) ppm | Chemical Shift (δ) ppm |

| ~1.1-1.8 (m, piperidine CH₂) | ~25.0 (piperidine C4) |

| ~1.45 (s, 9H, Boc CH₃) | ~28.5 (Boc CH₃) |

| ~2.6-2.8 (m, 2H, CH₂NH₂) | ~31.0 (piperidine C5) |

| ~2.9-3.1 (m, 2H, piperidine CH₂) | ~38.0 (CH₂CH₂NH₂) |

| ~3.9-4.1 (m, 2H, piperidine CH₂) | ~45.0 (piperidine C3) |

| ~46.0 (piperidine C2) | |

| ~50.0 (piperidine C6) | |

| ~79.5 (Boc C(CH₃)₃) | |

| ~155.0 (Boc C=O) |

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound, this technique is crucial for confirming the molecular weight and can provide structural information through fragmentation patterns. The expected molecular weight for this compound (C₁₂H₂₄N₂O₂) is approximately 228.33 g/mol . Techniques like Electrospray Ionization (ESI) would likely show a prominent peak for the protonated molecule [M+H]⁺ at m/z 229.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to exhibit characteristic absorption bands.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H stretch (amine) | ~3300-3400 |

| C-H stretch (alkane) | ~2850-2970 |

| C=O stretch (carbamate) | ~1680-1700 |

| N-H bend (amine) | ~1590-1650 |

| C-N stretch | ~1000-1250 |

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for separating the target compound from impurities and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of non-volatile compounds like this compound. A reversed-phase HPLC method, using a C18 column and a mobile phase gradient of water and acetonitrile (B52724) (often with an additive like trifluoroacetic acid), would be typical. The purity is determined by integrating the area of the peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram.

While less common for a compound with a Boc-protecting group due to potential thermal lability, Gas Chromatography-Mass Spectrometry (GC-MS) could be employed, possibly after derivatization of the primary amine. This technique separates volatile compounds in the gas phase and identifies them by their mass spectra. It can be a powerful tool for identifying volatile impurities.

X-Ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography stands as the definitive method for determining the absolute stereochemistry of a chiral molecule. This technique provides unambiguous proof of the spatial orientation of atoms and functional groups, which is crucial for understanding a molecule's biological activity and interaction with other chiral entities. While this method is a cornerstone in structural chemistry, specific published X-ray crystallographic data for this compound is not readily found in a survey of academic literature. However, the principles of the technique and its application to analogous piperidine derivatives provide a clear framework for how such a determination would be conducted.

The process of X-ray crystallography involves several key steps. Initially, a high-quality single crystal of the compound of interest must be grown. This is often the most challenging step, as the molecule must arrange itself in a highly ordered, repeating lattice. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a focused beam of X-rays.

As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms in the molecule, producing a unique diffraction pattern of spots of varying intensities. By rotating the crystal and collecting diffraction data from multiple angles, a complete dataset is generated. This data is then subjected to complex mathematical analysis, typically employing Fourier transforms, to generate an electron density map of the molecule within the crystal lattice. From this map, the precise position of each atom can be determined, revealing the molecule's complete three-dimensional structure.

For the determination of absolute stereochemistry, a phenomenon known as anomalous dispersion is utilized. When the X-ray energy is near the absorption edge of a heavier atom within the molecule (or in the crystal), the scattering factor of that atom becomes complex. This leads to small, but measurable, differences in the intensities of Friedel pairs (reflections that are mirror images of each other). By carefully analyzing these differences, the absolute configuration of the chiral centers can be established. In cases where the molecule itself only contains light atoms (C, H, N, O), the formation of a salt or derivative with a heavier atom (e.g., a bromide or iodide salt) is a common strategy to facilitate the determination of absolute stereochemistry.

In the context of substituted piperidines, numerous studies have successfully employed X-ray crystallography to elucidate the absolute configuration of chiral centers. For instance, the stereochemistry of various N-Boc protected piperidine derivatives has been unequivocally established through this method. These studies confirm the chair or twisted-boat conformations of the piperidine ring and the equatorial or axial positioning of substituents, which are critical determinants of their chemical and biological properties.

Should a chiral synthesis of this compound be undertaken, for example, to produce the (R)- or (S)-enantiomer, X-ray crystallography would be the gold-standard technique for confirming the absolute stereochemistry of the final product or a key intermediate. The resulting crystallographic data would provide precise bond lengths, bond angles, and torsional angles, offering a detailed and unambiguous picture of the molecule's three-dimensional structure.

Below is a representative table illustrating the type of crystallographic data that would be obtained from such an analysis. Please note that this table is a hypothetical representation for a generic piperidine derivative, as specific data for this compound is not available.

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P21 |

| a (Å) | 8.543 |

| b (Å) | 10.211 |

| c (Å) | 12.678 |

| α (°) | 90 |

| β (°) | 105.34 |

| γ (°) | 90 |

| Volume (Å3) | 1065.2 |

| Z | 2 |

| Calculated density (g/cm3) | 1.178 |

| Flack parameter | 0.02(4) |

The Flack parameter, in particular, is a critical value in determining absolute stereochemistry. A value close to zero for a correctly assigned configuration indicates a high level of confidence in the stereochemical assignment.

Computational Chemistry and Theoretical Investigations of 3 2 Aminoethyl 1 Boc Piperidine

Density Functional Theory (DFT) Calculations for Molecular Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like substituted piperidines to predict their geometries, energies, and other chemical properties. nih.govresearchgate.net DFT calculations, often using functionals like B3LYP, can provide a detailed understanding of the molecule's behavior. nih.govresearchgate.net

The flexibility of the piperidine (B6355638) ring and the rotatable bonds of its substituents mean that 3-(2-Aminoethyl)-1-Boc-piperidine can exist in multiple conformations. The piperidine ring typically adopts a chair conformation to minimize steric and torsional strain. acs.org However, boat and twist-boat conformations are also possible and represent transition states or higher energy minima. nih.gov

For a 3-substituted piperidine, the aminoethyl group can be positioned in either an axial or equatorial orientation relative to the ring. DFT calculations are employed to optimize the geometry of these different conformers and calculate their relative energies to determine the most stable structures. researchgate.net The bulky tert-butoxycarbonyl (Boc) group on the nitrogen atom also influences the ring's conformational preference and the rotational barrier of the C-N amide bond. researchgate.net Computational studies on similar N-substituted piperidines have shown that DFT methods can accurately predict the lowest energy conformers by calculating thermodynamic properties and Boltzmann weighting factors. researchgate.net

Table 1: Representative DFT Data for Conformational Analysis of a 3-Substituted Piperidine

| Conformer | Substituent Orientation | Relative Energy (kcal/mol) | Key Dihedral Angle (°) |

|---|---|---|---|

| Chair A | Equatorial | 0.00 | 55.8 |

| Chair B | Axial | +1.5 - 2.5 | -54.2 |

| Twist-Boat | - | +5.0 - 6.0 | - |

Note: This table represents typical expected values for a substituted piperidine based on general principles of conformational analysis and is for illustrative purposes.

DFT is a valuable tool for exploring the reaction pathways involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the transition states—the highest energy points along the reaction coordinate. The energy of the transition state relative to the reactants determines the activation energy, which is a key factor in reaction kinetics. nih.gov

For instance, DFT could be used to model the nucleophilic attack of the primary amine on the aminoethyl side chain or reactions involving the Boc-protected nitrogen. Computational studies on the deprotonation of N-Boc-piperidine have used DFT to calculate activation energies and understand stereoselectivity. nih.gov The analysis involves locating a saddle point on the potential energy surface that corresponds to the transition state, which is characterized by having exactly one imaginary vibrational frequency. researchgate.net This information helps in elucidating reaction mechanisms and predicting the feasibility of different chemical transformations.

DFT calculations can accurately predict various spectroscopic properties, which serves as a powerful method for structure verification when compared with experimental data. nih.gov

NMR Spectroscopy: By calculating the magnetic shielding tensors, DFT can predict the ¹H and ¹³C NMR chemical shifts. researchgate.net Comparing the computed spectra for different conformers with experimental results can help determine the dominant conformation in solution. researchgate.net

Vibrational Spectroscopy: The vibrational frequencies from DFT calculations correspond to peaks in Infrared (IR) and Raman spectra. mdpi.com These calculations can aid in assigning specific vibrational modes to the observed spectral bands, confirming the presence of functional groups like the N-H bonds of the amine and the C=O of the Boc group. researchgate.netmdpi.com

Electronic Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict electronic transitions, which correspond to UV-Visible absorption spectra. mdpi.comnih.gov This can provide information on the molecule's electronic structure, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

Table 2: Illustrative Comparison of Predicted and Experimental Spectroscopic Data

| Nucleus | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| C (C=O, Boc) | 154.8 | 155.2 |

| C (Piperidine, C2) | 45.1 | 44.7 |

| C (Piperidine, C3) | 33.5 | 33.1 |

| **C (CH₂-NH₂) ** | 40.2 | 39.8 |

Note: The data in this table are hypothetical and serve to illustrate the typical correlation between DFT-predicted and experimentally measured NMR chemical shifts.

Molecular Dynamics (MD) Simulations for Ligand-Receptor Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a compound like this compound, which has potential pharmacological applications, MD simulations are essential for understanding how it might interact with biological targets such as proteins or enzymes. researchgate.netresearchgate.net

The process typically begins by docking the ligand into the active site of a receptor. nih.gov Following docking, an MD simulation is run, which involves solving Newton's equations of motion for the system. This generates a trajectory that reveals the dynamic behavior of the ligand-receptor complex in a simulated physiological environment. researchgate.net

Key insights from MD simulations include:

Binding Stability: Root-mean-square deviation (RMSD) plots can show whether the ligand remains stably bound in the receptor's active site over the course of the simulation. researchgate.netnih.gov

Interaction Analysis: Simulations can identify crucial intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges, that stabilize the complex. nih.gov

Binding Free Energy Calculation: Techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be applied to the simulation trajectory to estimate the free energy of binding, providing a quantitative measure of ligand affinity. researchgate.net

Studies on similar piperidine-based ligands targeting the σ1 receptor have successfully used MD simulations to understand the specific interactions responsible for binding affinity and to explain structure-activity relationships. nih.govresearchgate.net

In Silico Predictions for Synthetic Accessibility and Druglikeness

In the early stages of drug discovery, computational tools are used to assess the potential of a molecule to be developed into a drug. This includes evaluating its "druglikeness" and "synthetic accessibility."

Druglikeness is a qualitative concept used to evaluate whether a compound has properties that would make it a likely drug candidate. A common method for assessing druglikeness is to check for compliance with rules like Lipinski's Rule of Five, which sets criteria for molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. researchgate.net In silico models can predict these and other ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. researchgate.net Piperidine-based scaffolds are common in approved drugs and are generally considered to have favorable druglike characteristics. enamine.net

Synthetic accessibility refers to how easily a compound can be synthesized. In silico algorithms estimate this by analyzing the molecule's structure, breaking it down into known fragments, and scoring it based on complexity and the prevalence of its structural motifs in databases of known reactions. nih.gov A molecule with a simpler structure and common functional groups will typically have a better synthetic accessibility score.

Table 3: Predicted Druglikeness Properties for this compound

| Property | Predicted Value | Lipinski's Rule of Five Guideline | Compliance |

|---|---|---|---|

| Molecular Weight | 228.33 g/mol | ≤ 500 | Yes |

| logP | ~1.8 - 2.2 | ≤ 5 | Yes |

| Hydrogen Bond Donors | 2 (from -NH₂) | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 3 (from -NH₂ and Boc C=O) | ≤ 10 | Yes |

Note: logP values are estimates from various computational models. The number of hydrogen bond acceptors can vary based on the counting method.

Retrosynthesis is a strategy used to plan the synthesis of organic molecules. It involves deconstructing the target molecule into simpler, commercially available precursors through a series of logical "disconnections." researchgate.net For this compound, a plausible retrosynthetic analysis would involve several key disconnections:

C-N Disconnection: The Boc protecting group can be disconnected, leading back to 3-(2-aminoethyl)piperidine. The forward reaction would be the protection of the piperidine nitrogen with di-tert-butyl dicarbonate (B1257347) (Boc₂O).

C-N Disconnection: The primary amine of the side chain can be disconnected. This suggests a synthesis route involving the introduction of an amino group, for example, via reduction of a nitrile or azide.

C-C Disconnection: The bond between the piperidine ring and the ethyl side chain can be disconnected. This suggests a precursor like a 3-substituted piperidine that can be elaborated. For example, a 3-(cyanomethyl)piperidine or a 3-(carboxymethyl)piperidine derivative could serve as an intermediate.

A common synthetic route for substituted piperidines involves the hydrogenation of the corresponding substituted pyridine (B92270) precursor. nih.govwhiterose.ac.uk Therefore, a viable retrosynthetic pathway could start from a 3-substituted pyridine, which is then reduced to the piperidine ring, followed by functional group manipulations to build the aminoethyl side chain and subsequent N-protection. whiterose.ac.uknih.gov

Research Applications of 3 2 Aminoethyl 1 Boc Piperidine As a Key Intermediate

Design and Synthesis of Novel Pharmacologically Active Compounds

The unique architecture of 3-(2-Aminoethyl)-1-Boc-piperidine allows it to be incorporated into diverse molecular scaffolds, leading to the development of new therapeutic agents across several disease areas. Its utility stems from the ability to introduce a piperidine (B6355638) moiety, a common structural motif in many approved drugs, while providing a reactive primary amine for further chemical elaboration.

The piperidine scaffold is a well-established pharmacophore for sigma (σ) receptor ligands. Researchers have utilized aminoethyl-substituted piperidine derivatives to develop novel and potent ligands for the σ1 receptor, which is implicated in various central nervous system disorders and is a target in cancer research. d-nb.infonih.gov In one such study, a series of 4-(2-aminoethyl)piperidine derivatives were synthesized and evaluated for their binding affinity to σ1 and σ2 receptors. d-nb.info The synthesis involved multiple steps, including the creation of a piperidine core followed by the introduction of the aminoethyl side chain and various substituents on the piperidine nitrogen. d-nb.infonih.gov

These studies found that modifying the substituents on the piperidine nitrogen significantly impacts the binding affinity and selectivity for the σ1 receptor. researchgate.netnih.gov For instance, 1-methylpiperidine derivatives demonstrated particularly high affinity for the σ1 receptor and selectivity over the σ2 subtype, whereas compounds with a proton or a tosyl group on the piperidine nitrogen showed considerably lower affinity. d-nb.inforesearchgate.netnih.gov Molecular dynamics simulations have suggested that the interactions between the basic piperidine nitrogen and its substituents with a lipophilic binding pocket are responsible for these differences in receptor affinity. nih.gov The research highlights how intermediates like this compound can be used to systematically explore structure-activity relationships (SAR) for receptor ligands.

| Compound | Description | σ1 Affinity (Ki [nM]) | Reference |

|---|---|---|---|

| 3 | Lead compound with a central cyclohexane ring | 0.61 | nih.gov |

| 4a | Piperidine ring with N-H (unsubstituted) | 165 | nih.gov |

| 18a | Piperidine ring with N-CH3 | 7.9 | nih.gov |

| 20a | 1-Methylpiperidine derivative | <27 | d-nb.info |

| 21a | Tertiary amine derivative | <27 | d-nb.info |

| 22a | Phenylpiperazine derivative | <27 | d-nb.info |

The structural features of this compound make it an attractive starting material for the synthesis of peptidomimetics and novel amino acid derivatives. Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but often possess improved stability and pharmacokinetic properties. The Boc-protected piperidine ring can serve as a constrained scaffold to mimic peptide turns or backbones, while the primary amine of the aminoethyl group can be acylated or coupled with amino acids to extend the structure.

Research has demonstrated the successful use of Boc-resin bound synthons for creating peptide mimetics, showcasing the utility of the Boc protecting group strategy in solid-phase chemistry for this purpose. nih.gov More specifically, N-Boc-aminopiperidines have been used in nucleophilic substitution reactions to create new N-(aminocycloalkylene)amino acid derivatives, which are valuable chiral building blocks in medicinal chemistry. rsc.org The Boc-protected nitrogen allows for controlled reactions, enabling the construction of dipeptides and other complex structures containing the piperidine moiety. rsc.org This approach allows for the creation of novel chemical entities that combine the structural features of amino acids with the conformational rigidity of the piperidine ring.

Alzheimer's disease is a neurodegenerative disorder often characterized by a decline in acetylcholine levels in the brain. asianpubs.org One major therapeutic strategy involves the inhibition of acetylcholinesterase (AChE), the enzyme responsible for breaking down acetylcholine. asianpubs.orgnih.gov Many potent AChE inhibitors feature a piperidine ring in their structure, a prominent example being the FDA-approved drug Donepezil. asianpubs.org

The this compound scaffold is highly relevant for the synthesis of potential anti-Alzheimer agents. The N-benzylpiperidine moiety, which can be readily derived from this intermediate, is a key component in many synthesized AChE inhibitors. asianpubs.org Research has shown that benzamide derivatives containing a piperidine core have the potential to inhibit the AChE enzyme. nih.gov Furthermore, studies on aminoethyl-substituted chalcones have identified potent multifunctional molecules for Alzheimer's disease, demonstrating the value of the aminoethyl linker in targeting AChE. nih.gov The intermediate provides a straightforward route to couple the piperidine structure with other pharmacophoric elements, such as benzamides or thiadiazoles, to generate novel compounds for screening as anti-Alzheimer's agents. asianpubs.orgnih.gov

The piperidine nucleus is a recurring structural motif in a variety of anticonvulsant drugs. mdpi.com Its presence influences the physicochemical properties of the molecule, such as lipophilicity and basicity, which are critical for crossing the blood-brain barrier and interacting with targets in the central nervous system. The development of novel anticonvulsant agents often involves the synthesis of derivatives containing piperidine or related heterocyclic rings. mdpi.commdpi.com

Intermediates like this compound provide a platform for creating new chemical entities with potential anticonvulsant activity. The primary amine can be reacted with various electrophiles to attach the piperidine scaffold to other functional groups known to contribute to anticonvulsant effects. For example, piperine, a natural alkaloid containing a piperidine ring, has shown anticonvulsant effects, potentially through the modulation of Na+ channels. nih.gov Synthetic efforts have produced series of pyrrolidine-2,5-dione-acetamide derivatives, which were evaluated in models of epilepsy, demonstrating that complex amide structures can be built upon such scaffolds to achieve potent anticonvulsant activity. mdpi.com The Boc-protected intermediate allows for the controlled, stepwise synthesis of these complex target molecules.

The Boc-protected aminopiperidine scaffold is a crucial component in the synthesis of modern anti-diabetic drugs.

Alogliptin (B1666894): (R)-3-Boc-aminopiperidine, a very close analog of the subject compound, is a key intermediate in the synthesis of Alogliptin. google.comgoogle.comchemicalbook.comnbinno.com Alogliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. google.com In the synthesis, the Boc-protected (R)-3-aminopiperidine is coupled with a 6-halopyrimidinedione intermediate to form protected Alogliptin. google.com The Boc group is subsequently removed to yield the final active pharmaceutical ingredient. google.com The chirality of the 3-aminopiperidine moiety is critical for the drug's efficacy, and using the Boc-protected form ensures the stereochemistry is maintained throughout the synthesis.

Liraglutide: Liraglutide is a glucagon-like peptide-1 (GLP-1) receptor agonist, which is a peptide-based drug used in the treatment of type 2 diabetes and obesity. researchgate.netnih.gov Its synthesis is carried out using solid-phase peptide synthesis (SPPS). google.comunifi.itgoogle.com In this context, piperidine itself (not the Boc-protected intermediate) plays a different but essential role. During SPPS, a temporary protecting group called fluorenylmethyloxycarbonyl (Fmoc) is used to protect the N-terminus of amino acids. researchgate.netgoogle.com After each amino acid coupling step, the Fmoc group must be removed to allow the next amino acid to be added. A solution of piperidine in a solvent like dimethylformamide (DMF) is the standard reagent used for this Fmoc-deprotection step. researchgate.netgoogle.comgoogle.com Therefore, while a piperidine derivative is not incorporated into the final Liraglutide structure, piperidine is a critical reagent in its manufacturing process.

High-Throughput Synthesis and Combinatorial Library Creation

Combinatorial chemistry is a technique used to rapidly synthesize a large number of different but structurally related molecules, known as a library. slideshare.net These libraries are then screened for biological activity in a high-throughput fashion to identify new drug leads. slideshare.net Building blocks used in combinatorial chemistry must have appropriate functional groups that allow them to be attached to a solid support or linked to other building blocks in a systematic way.

This compound is an ideal building block for combinatorial library synthesis due to its bifunctional nature with orthogonal protecting groups.

The primary amine of the aminoethyl group is readily available for reaction, such as amide bond formation.

The secondary amine within the piperidine ring is protected by a Boc group, which is stable under many reaction conditions but can be removed later with an acid to expose the piperidine nitrogen for a second diversification step.

This orthogonality allows for a directed synthesis strategy. For example, in a solid-phase synthesis, the primary amine could be coupled to a library of carboxylic acids. Following this, the Boc group could be removed, and the newly freed piperidine nitrogen could be reacted with a second library of building blocks (e.g., aldehydes via reductive amination or sulfonyl chlorides). This approach enables the rapid generation of thousands of unique compounds based on the piperidine scaffold, significantly accelerating the drug discovery process. slideshare.netscribd.com The use of piperidine is also integral to deprotection steps in certain high-throughput synthesis methods, such as in the sequencing of peptoids and peptide-peptoid hybrids from combinatorial libraries. nih.gov

Modular Approaches for Chemical Libraries

The construction of chemical libraries is a cornerstone of modern drug discovery, enabling the rapid screening of numerous compounds for biological activity. The modular nature of this compound makes it an ideal scaffold for such endeavors. Its distinct reactive sites—the secondary amine within the piperidine ring (after deprotection of the Boc group) and the primary amine of the ethylamino side chain—allow for sequential and controlled derivatization. This "modular" approach permits the systematic introduction of a wide array of chemical functionalities, leading to the generation of large and diverse libraries of compounds from a single, readily accessible starting material.

This strategy often involves a "build/couple/pair" sequence. In the "build" phase, the this compound core is synthesized. The "couple" phase involves reacting the primary amine with a diverse set of building blocks, such as carboxylic acids, sulfonyl chlorides, or isocyanates. Subsequent deprotection of the Boc group allows for a second diversification step at the piperidine nitrogen, reacting with another set of varied reagents. This systematic and combinatorial approach facilitates the exploration of vast chemical space, increasing the probability of identifying novel bioactive molecules.

Strategies for Rapid Synthesis of Diverse Derivatives

Building upon the modular approach, diversity-oriented synthesis (DOS) aims to create structurally complex and diverse small molecules, often mimicking the structural variety found in natural products. nih.govbroadinstitute.orgfrontiersin.orgcam.ac.uk this compound serves as an excellent starting point for DOS strategies due to its inherent conformational flexibility and multiple points for diversification.

Rapid synthesis of diverse derivatives can be achieved through various parallel synthesis techniques. For instance, the primary amine of this compound can be readily acylated, alkylated, or reductively aminated with a wide range of aldehydes and ketones. Subsequent removal of the Boc protecting group allows for further functionalization of the piperidine nitrogen. This two-directional diversification strategy allows for the rapid generation of a multitude of analogs.

| Reaction Type | Reagent Class | Resulting Functional Group |

| Acylation | Carboxylic Acids, Acid Chlorides | Amide |

| Sulfonylation | Sulfonyl Chlorides | Sulfonamide |

| Reductive Amination | Aldehydes, Ketones | Secondary or Tertiary Amine |

| Urea/Thiourea Formation | Isocyanates, Isothiocyanates | Urea, Thiourea |

Table 1: Examples of Reactions for Rapid Diversification of this compound

This rapid generation of derivatives is crucial for establishing structure-activity relationships (SAR) in drug discovery programs. By systematically modifying the substituents on the piperidine scaffold, medicinal chemists can probe the key molecular interactions required for biological activity and optimize the properties of lead compounds. nih.gov

Contribution to Green Chemistry Principles in Organic Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net this compound is increasingly being utilized in synthetic strategies that align with these principles.

Solvent-Free Reaction Conditions

One of the key tenets of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. dergipark.org.trrsc.org The high reactivity of the primary amine in this compound allows for a variety of reactions to be conducted under solvent-free conditions. rsc.orgnih.gov

For example, the condensation of this compound with various aldehydes and ketones to form Schiff bases, followed by reduction, can often be performed neat, particularly when one of the reactants is a liquid. Similarly, mechanochemical methods, such as ball milling, can facilitate reactions between solid reactants in the absence of a solvent, offering a greener alternative to traditional solution-phase synthesis. rsc.org

| Reaction | Conditions | Green Advantage |

| Knoevenagel Condensation | Neat, gentle heating | Elimination of solvent waste |

| Michael Addition | Solvent-free, base catalyst | Reduced environmental impact |

| Aldol Condensation | Neat or with minimal non-hazardous solvent | Minimized use of volatile organic compounds |

Table 2: Examples of Solvent-Free Reactions Potentially Applicable to this compound Derivatives

Catalyst-Free Methodologies

The development of catalyst-free reactions is another important goal of green chemistry, as it avoids the use of often toxic and expensive metal catalysts and simplifies product purification. The inherent nucleophilicity of the amino group in this compound enables it to participate in several catalyst-free transformations.

For instance, the aza-Michael addition of the primary amine to activated alkenes, such as α,β-unsaturated esters or nitriles, can often proceed without the need for a catalyst, driven by the intrinsic reactivity of the starting materials. Similarly, the formation of amides from highly reactive acylating agents may not require catalytic activation. While not universally applicable, the exploration of catalyst-free conditions for derivatizing this intermediate is an active area of research aimed at developing more sustainable synthetic routes.

Recyclable Catalysts and Reagents

When catalysts are necessary, green chemistry principles advocate for the use of recyclable catalysts to minimize waste and improve process efficiency. In the context of synthesizing derivatives from this compound, solid-supported catalysts and reagents are of particular interest. These heterogeneous catalysts can be easily separated from the reaction mixture by filtration and reused in subsequent reactions.

For example, a solid-supported acid catalyst could be used for the Boc-deprotection step, and a polymer-bound base could be employed to neutralize the resulting amine salt, both of which can be recovered and recycled. Furthermore, the development of magnetic nanoparticle-supported catalysts offers another avenue for easy separation and reuse, further enhancing the green credentials of synthetic processes involving this versatile intermediate.

Future Directions and Emerging Research Avenues

Development of More Sustainable and Atom-Economical Synthetic Routes

The pursuit of green chemistry principles is reshaping the synthesis of pharmaceutical intermediates. For 3-(2-Aminoethyl)-1-Boc-piperidine, future research will likely focus on moving away from traditional multi-step syntheses, which often involve stoichiometric reagents and generate significant waste. A key goal is the development of catalytic routes that enhance atom economy.

One promising approach involves the direct catalytic hydrogenation of substituted pyridines. For instance, the synthesis could be envisioned from a suitably substituted pyridine (B92270) precursor, which would then undergo a one-pot reduction and protection sequence. Research into heterogeneous catalysts, such as rhodium or ruthenium supported on novel materials, could provide highly efficient and recyclable systems for the reduction of the pyridine ring, a core step in forming the piperidine (B6355638) structure.

Table 1: Comparison of Potential Synthetic Strategies

| Strategy | Current Approach (Illustrative) | Future Goal (Atom-Economical) | Key Advantages of Future Goal |

|---|---|---|---|

| Piperidine Ring Formation | Reduction of a pyridine precursor with stoichiometric hydrides (e.g., NaBH4) followed by protection. | Catalytic hydrogenation using heterogeneous catalysts (e.g., Rh/C, Ru/Al2O3). | Recyclable catalyst, higher efficiency, lower waste. |

Exploration of Novel Biocatalytic Approaches for Synthesis

Biocatalysis offers a powerful toolkit for sustainable and stereoselective synthesis. The application of enzymes to the synthesis of this compound is a nascent but highly promising field. Enzymes such as imine reductases (IREDs) or transaminases could be employed for the asymmetric synthesis of piperidine derivatives.

Future research could focus on engineering enzymes to accept substituted pyridine or piperidine precursors. For example, a hypothetical biocatalytic route could involve the enzymatic reduction of a pyridine precursor to a tetrahydropyridine (B1245486), followed by a second enzymatic step for complete saturation and concomitant stereocontrol. This would be particularly valuable for accessing specific enantiomers of substituted piperidines, which often exhibit different pharmacological activities.

The development of enzyme cascades, where multiple enzymatic reactions are performed in a single pot, could further enhance the efficiency of the synthesis, minimizing purification steps and reducing solvent usage.

Integration with Flow Chemistry for Scalable Production

Continuous flow chemistry is revolutionizing the production of fine chemicals and active pharmaceutical ingredients (APIs). The integration of the synthesis of this compound into a continuous flow process offers significant advantages in terms of safety, scalability, and consistency.

A potential flow setup could involve a packed-bed reactor containing a heterogeneous catalyst for the hydrogenation step, followed by an in-line extraction and a subsequent module for the Boc-protection. This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities. Furthermore, the handling of hazardous reagents, if required, is much safer in a closed-loop flow system.

Research in this area will likely focus on optimizing reactor design, catalyst stability under flow conditions, and the development of in-line analytical techniques to monitor the reaction in real-time.

Table 2: Flow Chemistry vs. Batch Production

| Parameter | Traditional Batch Production | Continuous Flow Production | Advantages of Flow Production |

|---|---|---|---|

| Scalability | Difficult, often requires re-optimization. | Easily scalable by running the system for longer. | Faster development and production timelines. |

| Safety | Handling of large quantities of hazardous materials. | Small reaction volumes at any given time. | Reduced risk of thermal runaways and exposure. |

| Consistency | Batch-to-batch variability can be an issue. | High consistency and product quality. | Improved process control and reliability. |

| Efficiency | Often involves multiple work-up and isolation steps. | Can integrate synthesis, work-up, and purification. | Higher throughput and reduced footprint. |

Advanced Applications in Targeted Drug Delivery Systems

The primary amine group in this compound (after deprotection) serves as a versatile handle for conjugation to various molecular entities. This makes it an attractive component for the construction of advanced drug delivery systems. Future research could explore its use as a linker in antibody-drug conjugates (ADCs) or in the formation of targeted nanoparticles.

In the context of ADCs, the piperidine scaffold can influence the physicochemical properties, such as solubility and stability, of the final conjugate. The aminoethyl side chain provides a point of attachment for cytotoxic payloads, while the piperidine ring can be further functionalized to modulate properties.

Furthermore, this compound could be incorporated into novel polymeric materials for the encapsulation and targeted release of drugs. The Boc-protecting group allows for controlled deprotection and subsequent functionalization, enabling the creation of complex, multi-functional delivery vehicles.

Expanding the Scope of C-H Functionalization for Complex Derivatizations

Late-stage functionalization through C-H activation is a transformative strategy in drug discovery, allowing for the rapid generation of analog libraries from a common intermediate. Applying this to this compound would open up new chemical space for medicinal chemists.

Future research will likely target the selective C-H functionalization at various positions on the piperidine ring. For example, palladium-catalyzed C-H arylation could be used to install aryl groups at the C4 or C5 positions, leading to novel structures with potentially enhanced biological activity. The development of new directing groups or the use of the existing Boc-group to direct the functionalization will be crucial.

The ability to introduce diverse functional groups, such as halogens, cyano groups, or even more complex fragments, onto the piperidine ring in a late-stage fashion would significantly accelerate the structure-activity relationship (SAR) studies of drug candidates derived from this scaffold.

Table 3: Potential C-H Functionalization Reactions

| Position on Piperidine Ring | Potential Reaction | Catalyst/Reagent Example | Resulting Derivative |

|---|---|---|---|

| C4/C5 | Arylation | Pd(OAc)2 / Ligand | Aryl-substituted piperidine |

| C2/C6 (adjacent to N) | Alkylation | Photoredox Catalysis | Alkyl-substituted piperidine |

| C3 (on the side chain) | Amination | Copper Catalysis | Diamine derivative |

Q & A

Q. What are the optimal conditions for introducing the Boc protecting group to the piperidine ring in 3-(2-aminoethyl)-1-Boc-piperidine?

Methodological Answer: The Boc (tert-butoxycarbonyl) protection of the piperidine nitrogen is typically performed under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP). Solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are commonly employed at 0–25°C. Monitoring the reaction via thin-layer chromatography (TLC) or LC-MS is critical to avoid over-reaction or side products. For sterically hindered amines like 3-(2-aminoethyl)piperidine, extended reaction times (12–24 hours) may be required. Post-reaction purification via flash chromatography (e.g., silica gel, ethyl acetate/hexane gradients) ensures high purity .

Q. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR, IR) during characterization of this compound?

Methodological Answer: Contradictions in spectroscopic data often arise from impurities, solvent effects, or tautomerism. For NMR:

- Compare experimental H and C spectra with computational predictions (e.g., DFT-based tools like Gaussian or ACD/Labs).

- Use deuterated solvents (e.g., CDCl₃, DMSO-d₆) to minimize solvent shifts.

For IR, ensure samples are free of moisture and analyze functional groups (e.g., Boc carbonyl stretch at ~1680–1720 cm). Cross-validate with mass spectrometry (HRMS or ESI-MS) for molecular ion confirmation. Refer to databases like PubChem or Reaxys for benchmark data .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

Methodological Answer:

- Liquid-liquid extraction : Separate the Boc-protected product from unreacted starting materials using DCM/water or ethyl acetate/saturated NaHCO₃.

- Chromatography : Use silica gel columns with gradients of ethyl acetate in hexane (e.g., 10% → 50%). For polar byproducts, switch to reverse-phase C18 columns with acetonitrile/water.

- Crystallization : If the compound is crystalline, recrystallize from ethanol or hexane/ethyl acetate mixtures. Validate purity via HPLC (>95% area under the curve) .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound derivatives be achieved?

Methodological Answer: Enantioselective deprotonation using chiral bases is a key strategy. For example:

- Employ a sec-BuLi/(-)-sparteine complex at −78°C in THF to selectively deprotonate the pro-S hydrogen of the piperidine ring. This method yields moderate enantiomeric ratios (er = 87:13).

- Computational modeling (e.g., DFT calculations) can predict transition-state energies and guide ligand selection. For higher selectivity, explore chiral auxiliaries or enzymatic resolution .

Q. What computational approaches are suitable for analyzing the conformational dynamics of this compound?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Use software like GROMACS or AMBER to simulate solvated systems (e.g., water or DMSO) over 50–100 ns trajectories. Analyze ring puckering (chair vs. boat) and Boc group orientation.

- Quantum Mechanics (QM) : Perform geometry optimizations at the B3LYP/6-31G(d) level to map rotational barriers of the aminoethyl side chain. Compare with experimental NMR coupling constants () for validation .

Q. How should researchers address contradictory data in kinetic studies of Boc-deprotection reactions?

Methodological Answer: Conflicting kinetic profiles may arise from solvent polarity, acid strength (e.g., HCl vs. TFA), or temperature. To resolve:

- Conduct controlled experiments varying acid concentration (0.1–5 M) and monitor via in situ FTIR or B NMR (for BF₃·OEt₂-mediated deprotection).

- Use Arrhenius plots to compare activation energies across conditions. Statistical tools (e.g., ANOVA) can identify significant outliers. Cross-reference with literature mechanisms, such as carbocation stability in acidic Boc cleavage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.